Fucoxanthinol

描述

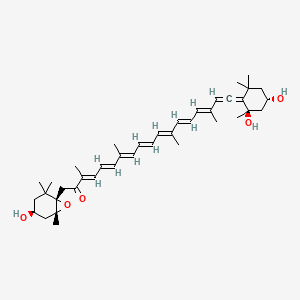

Fucoxanthinol is a metabolite of fucoxanthin, a carotenoid found in brown seaweeds. It is known for its various bioactive properties, including anti-cancer, anti-diabetic, anti-obesity, and anti-inflammatory effects . This compound is formed in the gastrointestinal tract from fucoxanthin and has shown stronger physiological activity and better bioavailability than its precursor .

准备方法

Synthetic Routes and Reaction Conditions

A novel approach to producing high-purity fucoxanthinol involves the use of cholesterol esterase aggregates tailored with SpyTag. This method involves fusing the genes of cholesterol esterase and SpyTag, expressing them in Escherichia coli, and self-assembling the fusion chimera into insoluble active aggregates . The conversion ratio of fucoxanthin to this compound using this method is remarkably high at 95.02%, with a purity of 98% .

Industrial Production Methods

The industrial production of this compound can leverage the same method mentioned above due to its high efficiency and eco-friendly nature. The immobilization yield of the active cholesterol esterase aggregates can reach 60%, with good activity retention after multiple cycles .

化学反应分析

Types of Reactions

Fucoxanthinol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is highly susceptible to external factors like light, pH, oxygen, high temperature, and heavy metals, which can accelerate its degradation .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products

The major products formed from the reactions of this compound include various metabolites that exhibit bioactive properties. For example, this compound can inhibit lipid peroxidation in vitro in a concentration-dependent manner .

科学研究应用

作用机制

Fucoxanthinol exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins like Bcl-2 . It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression . Additionally, this compound affects the MAPK, PI3K/Akt, and JAK/STAT pathways, which are crucial for cell survival and proliferation .

相似化合物的比较

Similar Compounds

Compounds similar to fucoxanthinol include fucoxanthin, neoxanthin, dinoxanthin, and peridinin .

Uniqueness

This compound is unique due to its higher bioavailability and stronger physiological activity compared to fucoxanthin . It also exhibits a broader range of bioactive properties, making it a more versatile compound for various applications .

属性

InChI |

InChI=1S/C40H56O5/c1-28(17-13-18-30(3)21-22-35-36(5,6)23-32(41)25-38(35,9)44)15-11-12-16-29(2)19-14-20-31(4)34(43)27-40-37(7,8)24-33(42)26-39(40,10)45-40/h11-21,32-33,41-42,44H,23-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+/t22?,32-,33-,38+,39+,40-/m0/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEPSBGUXWWWSI-FWFPOGQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C=C3[C@](C[C@H](CC3(C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347243 | |

| Record name | Fucoxanthinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7176-02-5 | |

| Record name | Fucoxanthinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007176025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fucoxanthinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fucoxanthinol exert its anti-cancer effects?

A1: this compound demonstrates anti-cancer activity through multiple mechanisms. It induces cell cycle arrest, primarily at the G1 phase, by downregulating key cell cycle regulators like cyclin D1, cyclin D2, CDK4, and CDK6, while upregulating GADD45α. [, ] Additionally, it triggers apoptosis, a programmed cell death pathway, by modulating the expression of Bcl-2 family proteins, including Bcl-2, Bcl-xL, XIAP, cIAP2, and survivin, leading to the activation of caspases 3, 8, and 9. [, ] this compound also inhibits critical signaling pathways involved in cell proliferation, survival, and metastasis, such as NF-κB, Akt, and MAPK. [, , , , ]

Q2: Does this compound affect angiogenesis?

A2: Yes, fucoxanthin and this compound have demonstrated anti-angiogenic properties in vitro and ex vivo. Fucoxanthin effectively suppressed the formation of blood vessel-like structures from endothelial progenitor cells and inhibited microvessel outgrowth in a rat aortic ring assay. []

Q3: How does this compound influence adipocyte differentiation?

A3: Fucoxanthin and its metabolite, this compound, suppress adipocyte differentiation, the process by which preadipocytes mature into adipocytes, by downregulating peroxisome proliferator-activated receptor gamma (PPARγ), a key transcription factor involved in adipogenesis. []

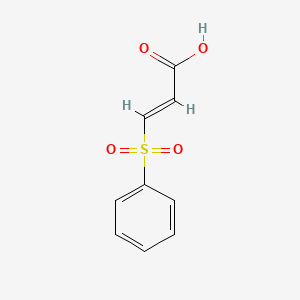

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C40H56O5, and its molecular weight is 616.84 g/mol. []

Q5: What are the characteristic spectroscopic features of this compound?

A5: this compound exhibits specific absorption maxima in its UV-Vis spectrum, typically at 446 nm and a shoulder at 470 nm when dissolved in ether. [] Its infrared (IR) spectrum shows characteristic peaks at 3350 cm-1 (OH stretching), 1928 cm-1 (allene group), 1660 cm-1 (conjugated carbonyl group), and 960-1 cm-1 (trans-disubstituted ethylene). [] The mass spectrum of this compound displays a molecular ion peak (M+) at m/z 616, confirming its molecular weight. []

Q6: How does the structure of this compound contribute to its biological activity compared to fucoxanthin?

A6: this compound, the deacetylated metabolite of fucoxanthin, consistently demonstrates greater potency than its parent compound across various biological activities. This difference in activity is likely attributed to the removal of the acetate group, potentially enhancing its cellular uptake or interactions with molecular targets. [, , , ]

Q7: What is the significance of the allenic bond and epoxide residue in fucoxanthin-derived apocarotenoids?

A7: Research suggests that the presence of the allenic bond and epoxide residue, structural features found in fucoxanthin and its derivatives, significantly contributes to their anti-inflammatory activity. []

Q8: How is fucoxanthin metabolized in the body?

A8: When ingested, fucoxanthin is primarily hydrolyzed to this compound by digestive enzymes in the gastrointestinal tract. [] Further metabolism in the liver leads to the formation of amarouciaxanthin A. [, ]

Q9: What are the bioavailability and tissue distribution patterns of fucoxanthin and its metabolites?

A9: Dietary fucoxanthin exhibits low bioavailability and is rapidly metabolized into this compound and amarouciaxanthin A. [, , ] Following oral administration, this compound is mainly detected in the plasma, liver, and heart, while amarouciaxanthin A predominantly accumulates in adipose tissue. []

Q10: What is the pharmacokinetic profile of this compound in humans?

A10: Following a single oral dose of 47 µmol fucoxanthin in humans, the pharmacokinetic parameters of this compound were: Cmax = 44.2 nmol/L, Tmax = 4 h, t1/2 = 7.0 h, and AUC∞ = 664 nmol/L × h. []

Q11: How does monocaprin affect the bioavailability of fucoxanthin?

A11: Co-administration of monocaprin with fucoxanthin-containing seaweed oil significantly enhanced the serum this compound concentration in diabetic/obese KK-Ay mice. This suggests that monocaprin could be a promising strategy to improve the bioavailability of fucoxanthin. []

Q12: What types of cancer cells are sensitive to this compound's growth inhibitory effects?

A12: this compound has demonstrated potent anti-cancer activity against a wide range of cancer cell lines, including colorectal cancer, [, , , , , ] breast cancer, [, ] adult T-cell leukemia, [] osteosarcoma, [] prostate cancer, [] Burkitt's and Hodgkin's lymphoma, [] and pancreatic cancer. [, ]

Q13: Has this compound demonstrated efficacy in in vivo cancer models?

A13: Yes, this compound has shown promising anti-tumor activity in preclinical animal models. For instance, it inhibited the growth of human T-cell leukemia virus type 1 (HTLV-1)-infected T cells in mice with severe combined immunodeficiency. [] Additionally, it suppressed the development of osteosarcoma in mice inoculated with osteosarcoma cells. []

Q14: Does fucoxanthin exhibit anti-inflammatory activity in vivo?

A14: While in vivo studies specifically on this compound's anti-inflammatory effects are limited in the provided papers, research indicates that fucoxanthin, its parent compound, can improve glucose tolerance in diabetic KK-Ay mice, suggesting a potential role in mitigating inflammation associated with metabolic disorders. []

Q15: How does this compound interact with chloride intracellular channel 4 (CLIC4) in human colorectal cancer cells?

A15: this compound downregulates CLIC4 expression in human colorectal cancer cells. This downregulation appears to be crucial for the induction of apoptosis by this compound, as CLIC4 knockdown mimics, while its overexpression attenuates, the growth inhibitory effects of this compound. [, ]

Q16: What analytical techniques are commonly employed to quantify fucoxanthin and its metabolites?

A16: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used and sensitive technique for the simultaneous quantification of fucoxanthin and its metabolites, including this compound and amarouciaxanthin A, in various biological matrices. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B3429003.png)